molecular formula C27H24F3N3O2S2 B4306877 7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4306877
M. Wt: 543.6 g/mol
InChI Key: NLOKUQHRKOUVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a quinoline core, a thiadiazole ring, and a trifluoromethylbenzylthio group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves multiple steps. One common route starts with the treatment of 3,3-dimethyl cyclohexanone with dimethyl carbonate in the presence of sodium hydride in tetrahydrofuran (THF), yielding methyl-4,4-dimethyl-2-oxocyclohexane-1-carboxylate. This intermediate undergoes cyclization with S-methylisothiourea hemisulfate in water to form 7,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives.

Scientific Research Applications

7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its ability to disrupt DNA replication processes. This disruption allows the compound to inhibit the replication of both bacterial and cancer cells . The molecular targets and pathways involved include interactions with DNA and enzymes critical for cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE apart is its combination of a quinoline core with a thiadiazole ring and a trifluoromethylbenzylthio group

Properties

IUPAC Name

7,7-dimethyl-4-phenyl-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O2S2/c1-26(2)13-20-23(21(34)14-26)19(17-8-4-3-5-9-17)12-22(35)33(20)24-31-32-25(37-24)36-15-16-7-6-10-18(11-16)27(28,29)30/h3-11,19H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOKUQHRKOUVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
Reactant of Route 2
7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
Reactant of Route 4
7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
Reactant of Route 6
7,7-DIMETHYL-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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